5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Formation of the thiophene ring: This can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate and elemental sulfur.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and anti-cancer properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions, particularly in the context of molecular docking studies.
Industrial Applications: The compound is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells through the activation of caspases and the alteration of mitochondrial protein levels .
Comparison with Similar Compounds
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound also contains a benzenesulfonamide group and exhibits similar biological activities.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has been studied for its anti-cancer properties and shares structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S3/c1-18-7-2-3-8-9(6-7)19-12(14-8)15-21(16,17)11-5-4-10(13)20-11/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYALRLTWKGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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